molecular formula C24H31FO7 B12324028 Triamcinolone acetonide 21-aldehyde hydrate

Triamcinolone acetonide 21-aldehyde hydrate

Cat. No.: B12324028
M. Wt: 450.5 g/mol
InChI Key: ASTBRKVQRYGLJO-UHFFFAOYSA-N
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Description

21-Hydroxy triamcinolone acetonide is a synthetic glucocorticoid, a derivative of triamcinolone acetonide. It is known for its potent anti-inflammatory and immunosuppressive properties. This compound is widely used in the treatment of various skin conditions, allergic reactions, and other inflammatory disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 21-Hydroxy triamcinolone acetonide involves multiple steps, starting from triamcinoloneThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure settings .

Industrial Production Methods: Industrial production of 21-Hydroxy triamcinolone acetonide follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and efficacy of the final product. Techniques such as High-Performance Liquid Chromatography (HPLC) are used for the validation and quantification of the compound .

Chemical Reactions Analysis

Types of Reactions: 21-Hydroxy triamcinolone acetonide undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure specificity and yield .

Major Products: The major products formed from these reactions include various hydroxylated and dehydrogenated derivatives of 21-Hydroxy triamcinolone acetonide. These derivatives can have different pharmacological properties and applications .

Scientific Research Applications

21-Hydroxy triamcinolone acetonide has a wide range of applications in scientific research:

Mechanism of Action

21-Hydroxy triamcinolone acetonide exerts its effects by binding to specific glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction alters gene expression, resulting in the induction of anti-inflammatory proteins and the suppression of pro-inflammatory mediators .

Comparison with Similar Compounds

Uniqueness: 21-Hydroxy triamcinolone acetonide is unique due to the presence of the 21-hydroxy group, which enhances its anti-inflammatory and immunosuppressive effects. This modification also improves its pharmacokinetic properties, making it more effective in clinical applications .

Properties

Molecular Formula

C24H31FO7

Molecular Weight

450.5 g/mol

IUPAC Name

8-(2,2-dihydroxyacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one

InChI

InChI=1S/C24H31FO7/c1-20(2)31-17-10-15-14-6-5-12-9-13(26)7-8-21(12,3)23(14,25)16(27)11-22(15,4)24(17,32-20)18(28)19(29)30/h7-9,14-17,19,27,29-30H,5-6,10-11H2,1-4H3

InChI Key

ASTBRKVQRYGLJO-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)C(O)O)C)O)F)C)C

Origin of Product

United States

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